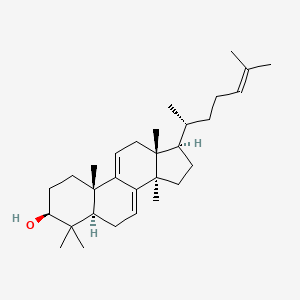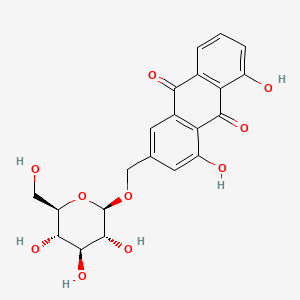
Aloe-emodin-glucoside
Overview
Description
Aloe-emodin-glucoside is a naturally occurring anthraquinone derivative found in various plants, including Aloe vera and Rheum palmatum. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Chemically, it is a glycosylated form of aloe-emodin, where a glucose molecule is attached to the aloe-emodin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloe-emodin-glucoside can be synthesized through the glycosylation of aloe-emodin. This process involves the enzymatic or chemical attachment of a glucose molecule to aloe-emodin. One common method involves using glycosyltransferase enzymes in engineered Escherichia coli strains to facilitate the glycosylation reaction . The reaction conditions typically include an aqueous medium, a suitable buffer, and the presence of glucose donors such as UDP-glucose.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches using microbial fermentation. Engineered strains of Escherichia coli are used to produce the compound in large quantities. The fermentation process is optimized for parameters such as pH, temperature, and nutrient availability to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Aloe-emodin-glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aloe-emodin and other oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions include aloe-emodin, various oxidation products, and substituted derivatives of this compound .
Scientific Research Applications
Aloe-emodin-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Medicine: It has potential therapeutic applications in treating cancer, inflammation, and microbial infections
Industry: The compound is used in the cosmetic and pharmaceutical industries for its bioactive properties.
Mechanism of Action
The mechanism of action of aloe-emodin-glucoside involves multiple molecular targets and pathways:
Cellular Pathways: It affects the MAP kinase pathway, which regulates cell proliferation, differentiation, and inflammation.
Molecular Targets: this compound interacts with proteins such as JNK and P38, influencing their expression and activity.
Biological Effects: The compound induces apoptosis, inhibits cell proliferation, and modulates gene expression in cancer cells.
Comparison with Similar Compounds
Emodin: Another anthraquinone derivative with similar biological activities.
Aloe-emodin: The aglycone form of aloe-emodin-glucoside, lacking the glucose moiety.
Chrysophanol: An anthraquinone with comparable anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, aloe-emodin. This structural modification also influences its biological activity and therapeutic potential .
Properties
IUPAC Name |
1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHVCDULHERIH-JNHRPPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951621 | |
| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-89-6, 29010-56-8 | |
| Record name | 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloe-emodin-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


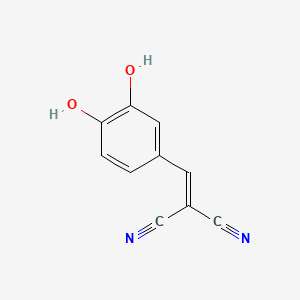
![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate](/img/structure/B1665631.png)
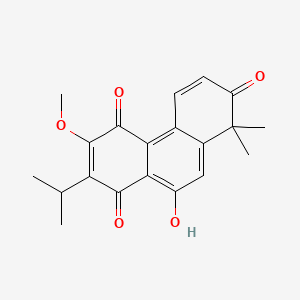
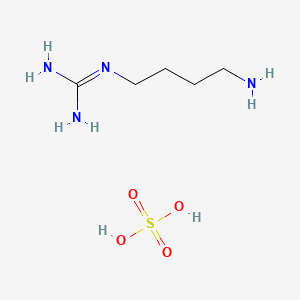
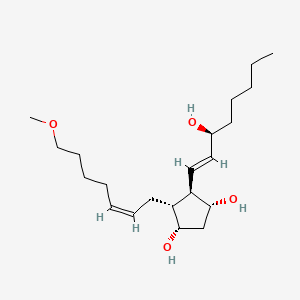
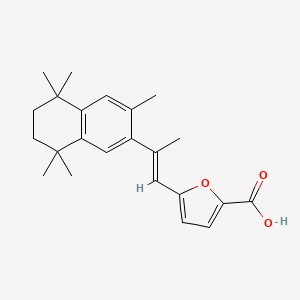

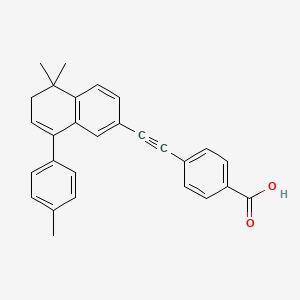
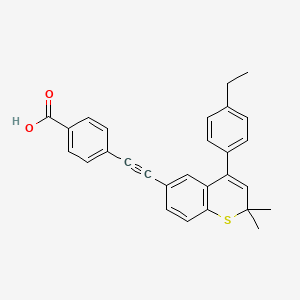
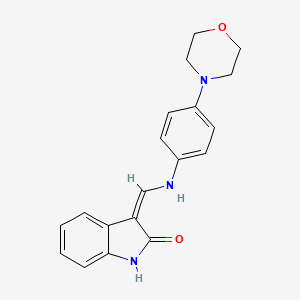
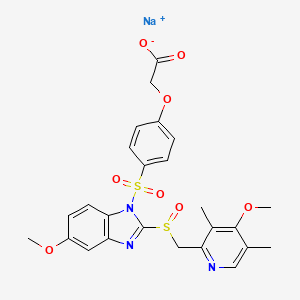
![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)

